2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole
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Overview
Description
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In addition, this compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole in lab experiments is its relatively simple synthesis method. In addition, this compound has been found to have potent anticancer properties, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Future Directions
There are several future directions for the study of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole. One area of research could be to further study the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and other diseases. In addition, this compound could be studied for its potential use in combination with other anticancer drugs to enhance their effectiveness. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved anticancer properties.
Synthesis Methods
The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole involves the reaction of 2-phenylethylamine with 4-methoxybenzyl chloride to form the intermediate product, which is then reacted with o-phenylenediamine to obtain the final product. The synthesis of this compound has been reported in the literature and has been found to be a relatively simple process.
Scientific Research Applications
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole has been studied for its potential use in scientific research, particularly in the area of cancer research. This compound has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. In addition, this compound has also been studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease.
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-26-19-11-13-20(14-12-19)27-17-23-24-21-9-5-6-10-22(21)25(23)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPNPFYPUSEWTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.